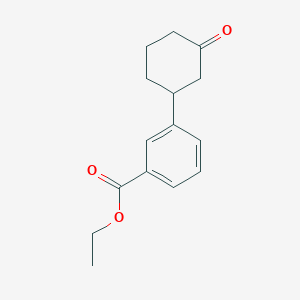

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

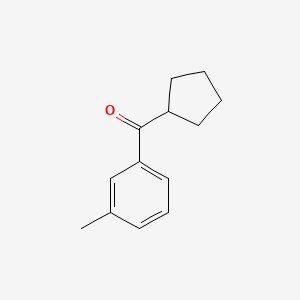

Benzene is a colorless liquid with a characteristic odor. It is primarily used in the production of polystyrene and is a known carcinogen . Bromomethyl is a group derived from methane where one hydrogen atom is replaced by a bromine atom.

Synthesis Analysis

Benzene compounds can be synthesized through various methods. One common method involves the use of bromomethyl compounds. For instance, (1-Bromoethyl)benzene has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis

Benzene has a planar molecular structure consisting of a ring of six carbon atoms, with each carbon atom bonded to a hydrogen atom. The carbon atoms in the benzene ring are connected by alternating single and double bonds, creating a delocalized electron system .Chemical Reactions Analysis

Benzene undergoes substitution reactions rather than addition reactions due to the stability of its delocalized electron system . Bromomethyl compounds, on the other hand, are often used in radical reactions .Physical And Chemical Properties Analysis

Benzene is a colorless, flammable liquid. It is soluble in alcohol, ether, and benzene . It has a molecular weight of 185.064 g/mol .科学的研究の応用

Supramolecular Chemistry and Applications

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been highlighted for their role in supramolecular chemistry. BTAs, for instance, demonstrate significant potential due to their simple structure, wide accessibility, and the detailed understanding of their supramolecular self-assembly behavior. This makes them valuable in applications ranging from nanotechnology to polymer processing and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, along with their multivalent nature, drives applications in the biomedical field, promising a bright future for these versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Material Science and Synthesis Techniques

Another area of interest is the synthesis of benzoxazole derivatives, which are compounds containing a 1,3-oxazole system fused with a benzene ring. These derivatives have shown important properties in material science. The use of microwave-assisted synthesis has been beneficial for the synthesis of benzoxazole, highlighting a technique that increases diversity and accelerates research in modern chemistry. This method is noted for its effectiveness in achieving benzoxazoles with a variety of substituents in high yield, demonstrating the importance of benzene derivatives in both pharmaceutical chemistry and material science applications (Özil & Menteşe, 2020).

Biomedical Applications

In the biomedical domain, derivatives like p-Cymene, a monoterpene found in over 100 plant species and containing a benzene ring, exhibit a range of biological activities including antimicrobial effects. This underscores the potential of benzene derivatives in developing new substances with antimicrobial properties, which could be used to treat communicable diseases facilitated by globalization and the evolution of antimicrobial resistance (Marchese et al., 2017).

Environmental and Safety Applications

Benzene and its derivatives also play a role in environmental and safety applications. Studies on bioremediation techniques indicate the capability of microbial communities to degrade benzene under anaerobic conditions, suggesting a role for benzene derivatives in the bioremediation of contaminated groundwater. This highlights the environmental significance of benzene-related research in addressing pollution and enhancing natural attenuation strategies (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Safety And Hazards

特性

IUPAC Name |

1-(bromomethyl)-4-heptoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJPCDOCRJXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576779 |

Source

|

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(bromomethyl)-4-(heptyloxy)- | |

CAS RN |

103481-66-9 |

Source

|

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)